molecular formula C5H10ClNO2 B1342687 2-(Allylamino)acetic acid hydrochloride CAS No. 3182-78-3

2-(Allylamino)acetic acid hydrochloride

Cat. No. B1342687
CAS RN: 3182-78-3
M. Wt: 151.59 g/mol
InChI Key: AXXSLEVFYRBHPI-UHFFFAOYSA-N
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Description

2-(Allylamino)acetic acid hydrochloride, also known as ALLYLAMINO-ACETIC ACID HYDROCHLORIDE, is a chemical compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 . It is also known by other names such as N-ALLYL GLYCINE HYDROCHLORIDE, N-(2-Propenyl)glycine, 2-(allylamino)acetic acid, 2-(prop-2-enylamino)acetic acid, and 2-(prop-2-enylamino)ethanoic acid .


Molecular Structure Analysis

The molecular structure of 2-(Allylamino)acetic acid hydrochloride consists of a carboxylic acid group (-COOH) and an allylamine group (-NH2) attached to the same carbon atom . The presence of these functional groups may influence its reactivity and properties.


Chemical Reactions Analysis

Amino acids, such as 2-(Allylamino)acetic acid hydrochloride, can act as both acids and bases. If acid is added to a solution containing the zwitterion form of the amino acid, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, the removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Allylamino)acetic acid hydrochloride include a boiling point of 222.7ºC at 760mmHg and a density of 1.05g/cm3 .

Scientific Research Applications

Analytical Methodology and Substance Detection

  • Herbicide Analysis : 2,4-D isooctyl ester and similar compounds, including 2-(allylamino)acetic acid derivatives, are analyzed due to their widespread use as herbicides. A hydrolysis-QuEChERS technique for multi-determination in corn and soybeans using high-performance liquid chromatography-tandem mass spectrometry was developed, providing accurate analysis and improved selectivity (Zheng, Liu, & Hu, 2020).

Material Science and Engineering Applications

  • Chitosan/Poly(allylamine Hydrochloride) Blend Films : These are used in smart drug delivery systems. The blend films show potential for sustained-release drug delivery, especially for hydrophilic or unstable drugs. The films' properties, such as hydrophobic nature and drug release behavior, were extensively studied (Sarwar et al., 2020).

  • Hybrid Poly(allylamine Hydrochloride)–Graphene Oxide Microcapsules : These are designed for textiles with controlled release behavior, based on pH and near-infrared responsiveness. The layer-by-layer technique used for their formation can be coated on cotton fabric, demonstrating their potential in textile applications (Zhao et al., 2020).

Environmental Science and Pollution Control

  • Electrocatalytic Degradation of Herbicides : Lead dioxide electrodes were used for the electrocatalytic degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a similar herbicide, from aqueous solutions. This degradation process is efficient for treating wastewater containing resistant pollutants, demonstrating potential environmental applications (Dargahi et al., 2019).

Chemical and Pharmaceutical Research

  • Layer-by-Layer Microcapsules for Cancer Therapy : Poly(allylamine hydrochloride) and poly(methacrylic acid) microcapsules incorporating gold nanorods and co-encapsulating drugs were designed for cancer chemo-photothermal therapy. This approach highlights the potential of these materials in advanced pharmaceutical applications (Sharma et al., 2020)

Safety And Hazards

2-(Allylamino)acetic acid hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised .

properties

IUPAC Name

2-(prop-2-enylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-2-3-6-4-5(7)8;/h2,6H,1,3-4H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXSLEVFYRBHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598392
Record name N-Prop-2-en-1-ylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylamino)acetic acid hydrochloride

CAS RN

3182-78-3
Record name N-Prop-2-en-1-ylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Xing, Z Shi, J Tian, J Sun, Z Li - Biomacromolecules, 2018 - ACS Publications
Stimuli-responsive polymers have received increasing interest for a variety of applications. Here, we report a series of unique charge-determined thermoresponsive polypeptoids …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
B Zhang, M Li, M Lin, X Yang, J Sun - Biomaterials Science, 2020 - pubs.rsc.org
Bioinspired polypeptoids show great potential in many applications. Here, we report a convenient approach to synthesize a novel type of polypeptoid containing both sulfonium and …
Number of citations: 20 0-pubs-rsc-org.brum.beds.ac.uk
L Lu, SH Lahasky, D Zhang… - ACS applied materials & …, 2016 - ACS Publications
A stepwise chemistry route was used to prepare arrays of polymer nanostructures of poly(N-allyl glycine) on Si(111) using particle lithography. The nanostructures were used for …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
Z Wang - 2023 - books.google.com
This is the third volume of a first-of-its-kind four-volume book set that provides readers with up-to-date information on α-amino acids, the potential challenges in working with α-amino …
Number of citations: 3 books.google.com
M Lin, M Wang, D Liu, R Zuckermann, J Sun
Number of citations: 0

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